3-(Phenylsulfonyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one
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Overview
Description
3-(Phenylsulfonyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a phenylsulfonyl group, a pyrazolo[1,5-a]pyridine moiety, and a piperazine ring, making it a molecule of interest for its diverse chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylsulfonyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolo[1,5-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Piperazine Ring: The pyrazolo[1,5-a]pyridine intermediate is then reacted with a piperazine derivative, often under nucleophilic substitution conditions.
Introduction of the Phenylsulfonyl Group: The final step involves the sulfonylation of the intermediate compound using a sulfonyl chloride reagent in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound’s potential bioactivity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical interactions.
Medicine
Medicinally, 3-(Phenylsulfonyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one may be investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
In the industrial sector, this compound could be used in the development of new pharmaceuticals, agrochemicals, or as a specialty chemical in various manufacturing processes.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors. The phenylsulfonyl group could play a role in binding to active sites, while the pyrazolo[1,5-a]pyridine moiety might interact with other parts of the target molecule, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
3-(Phenylsulfonyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperidin-1-yl)propan-1-one: Similar structure but with a piperidine ring instead of piperazine.
3-(Phenylsulfonyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)morpholin-1-yl)propan-1-one: Contains a morpholine ring instead of piperazine.
Uniqueness
The presence of the piperazine ring in 3-(Phenylsulfonyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one may confer unique pharmacokinetic properties, such as improved solubility or bioavailability, compared to its analogs with different ring systems.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S/c26-20(9-15-30(28,29)17-6-2-1-3-7-17)23-11-13-24(14-12-23)21(27)18-16-22-25-10-5-4-8-19(18)25/h1-8,10,16H,9,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUGZKNDANNCAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCS(=O)(=O)C2=CC=CC=C2)C(=O)C3=C4C=CC=CN4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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